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Compound of Interest

Compound Name:
(2-Chlorophenyl)(3,4-

dimethoxyphenyl)methanone

CAS No.: 34702-00-6

Cat. No.: B1597656 Get Quote

Chemical Identity & Structural Significance
This compound represents a non-symmetric benzophenone featuring a steric "twist" induced by

the ortho-chloro substituent.[1] This structural feature decouples the two aromatic rings slightly,

influencing its UV-Vis absorption maximum and carbonyl reactivity compared to planar analogs.
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Attribute Detail

Chemical Name
(2-Chlorophenyl)(3,4-

dimethoxyphenyl)methanone

CAS Number 34702-00-6

Synonyms
2-Chloro-3',4'-dimethoxybenzophenone; 2-

Chlorobenzoylveratrole

Molecular Formula C₁₅H₁₃ClO₃

Molecular Weight 276.72 g/mol

Monoisotopic Mass 276.0553 (³⁵Cl)

Key Application
Precursor for morpholine fungicides;

pharmacophore in tubulin inhibitors.[1]

Synthesis & Impurity Profile (Context for
Spectroscopy)
Understanding the synthesis is critical for interpreting spectroscopic background noise

(impurities). The standard industrial route involves Friedel-Crafts Acylation.[1]

Reaction: 2-Chlorobenzoyl chloride + 1,2-Dimethoxybenzene (Veratrole)

Product.[1]
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Caption: Friedel-Crafts acylation pathway showing the regioselective preference for the 4-

position of veratrole, yielding the 3,4-dimethoxy substitution pattern.[1]

Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the acylium ions generated via

-cleavage.[1]

Molecular Ion (

): Distinct cluster at m/z 276 and 278 in a 3:1 ratio, characteristic of a single Chlorine atom (

Cl/

Cl).

Base Peak (Predicted):m/z 165 (3,4-Dimethoxybenzoyl cation). The electron-donating

methoxy groups stabilize this fragment more effectively than the chlorophenyl group

stabilizes the 2-chlorobenzoyl cation.[1]

Key Fragments:

m/z 139/141: 2-Chlorobenzoyl cation (

).[1]

m/z 111/113: 2-Chlorophenyl cation (

) – formed by CO loss from m/z 139.[1]

m/z 137: 3,4-Dimethoxybenzene radical cation (less common).

B. Infrared Spectroscopy (IR)[2][3]
Carbonyl (

):1655–1665 cm⁻¹.
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Note: This is slightly higher than unsubstituted benzophenone (~1650 cm⁻¹) due to the

ortho-chloro group forcing the ring out of planarity, reducing

-conjugation with the carbonyl.[1]

Ether (

): Strong bands at 1260 cm⁻¹ and 1020 cm⁻¹ (Aryl alkyl ether asymmetric/symmetric stretch).

Aromatic (

): 1580–1600 cm⁻¹.

C-Cl Stretch: 740–760 cm⁻¹ (Strong band).[1]

C. Nuclear Magnetic Resonance (NMR)
The NMR data reflects the asymmetry of the molecule. The ortho-chloro ring (Ring A) exhibits

an ABCD splitting pattern, while the dimethoxy ring (Ring B) shows an ABX pattern.

¹H NMR Data (400 MHz, CDCl₃)
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Proton
Position

Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Ring B (H-2') 7.55
d (

Hz)
1H

meta-coupling

only; deshielded

by C=O.

Ring A (H-6) 7.45
dd (

Hz)
1H

ortho to C=O;

deshielded but

twisted.

Ring A (H-3) 7.38–7.42 m 1H

ortho to Cl;

shielded relative

to H-6.[1]

Ring A (H-4, H-5) 7.30–7.36 m 2H
Remote aromatic

protons.[1]

Ring B (H-6') 7.28
dd (

Hz)
1H

ortho to C=O;

part of ABX

system.

Ring B (H-5') 6.85
d (

Hz)
1H

ortho to OMe;

shielded by

electron

donation.[1]

Methoxy (C3-

OMe)
3.96 s 3H

Methyl group on

oxygen.[1]

Methoxy (C4-

OMe)
3.94 s 3H

Methyl group on

oxygen.[1]

¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type
Shift (

ppm)
Assignment

Carbonyl 194.5 (Ketone)

Aromatic C-O 153.8, 149.2 C3', C4' (Ipso to OMe)

Aromatic C-Cl 131.5 C2 (Ipso to Cl)

Ipso (Bridge) 138.2, 130.1 C1, C1'

Aromatic CH 123–132 Remaining aromatic carbons

Methoxy 56.1, 56.0

NMR Assignment Logic (DOT Visualization)
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Target Molecule
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Most Deshielded (~7.55 ppm)

Methoxy Groups
Singlets (~3.9 ppm)

H-3 (Ortho to Cl)
(~7.40 ppm)

H-5' (Ortho to OMe)
Shielded (~6.85 ppm)
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Caption: Logical assignment of NMR shifts based on electronic shielding/deshielding effects of

Chloro (EWG) and Methoxy (EDG) substituents.

Experimental Protocols for Validation
Protocol 1: Purity Assessment via HPLC[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase:
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A: 0.1% Phosphoric acid in Water.[1]

B: Acetonitrile.[1]

Gradient: 0-2 min (10% B), 2-15 min (10%

90% B), 15-20 min (90% B).

Detection: UV at 254 nm.[1]

Expected Retention Time: The target molecule is lipophilic; expect elution at ~12-14 minutes

(depending on flow rate, typically 1.0 mL/min).

Protocol 2: Recrystallization (Purification)
If the crude product contains the 2,3-dimethoxy isomer (impurity):

Dissolve crude solid in minimum hot Ethanol (95%).

Allow to cool slowly to room temperature.

The 3,4-isomer (CAS 34702-00-6) typically crystallizes as white needles/prisms due to better

packing symmetry compared to the 2,3-isomer.[1]

Filter and wash with cold ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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